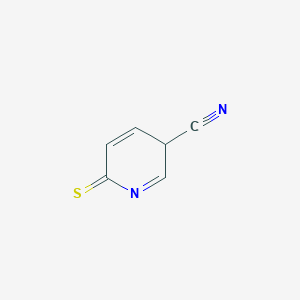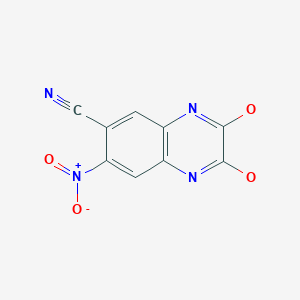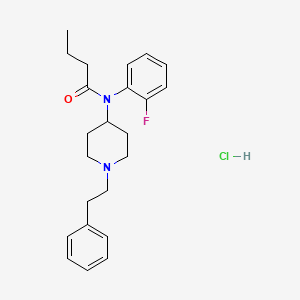
Ortho-fluorobutyryl fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-fluorobutyryl fentanyl hydrochloride is a synthetic opioid analgesic that is structurally related to fentanyl. It is known for its potent analgesic properties and has been used in various research applications. The compound is categorized as an opioid and is regulated as a Schedule I substance in many countries due to its potential for abuse and addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluorobutyryl fentanyl hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Butanamide Moiety: The butanamide moiety is formed through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Chemical Reactions Analysis
Types of Reactions: Ortho-fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .
Scientific Research Applications
Ortho-fluorobutyryl fentanyl hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and related compounds
Mechanism of Action
Ortho-fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as noradrenaline, leading to analgesia, sedation, and anxiolysis. The compound’s high affinity for the mu-opioid receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
- Ortho-fluoroisobutyryl fentanyl hydrochloride
- Meta-fluorobutyryl fentanyl hydrochloride
- Despropionyl ortho-fluorofentanyl
Comparison: Ortho-fluorobutyryl fentanyl hydrochloride is unique due to the presence of the fluorophenyl group at the ortho position, which enhances its binding affinity to the mu-opioid receptors. This structural modification distinguishes it from other fentanyl analogs and contributes to its distinct pharmacological profile .
Properties
CAS No. |
2306823-44-7 |
|---|---|
Molecular Formula |
C23H30ClFN2O |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-2-8-23(27)26(22-12-7-6-11-21(22)24)20-14-17-25(18-15-20)16-13-19-9-4-3-5-10-19;/h3-7,9-12,20H,2,8,13-18H2,1H3;1H |
InChI Key |
ISZKXYHIISLHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



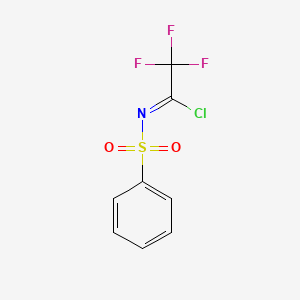
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
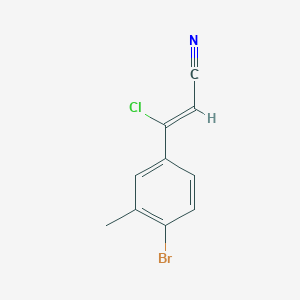
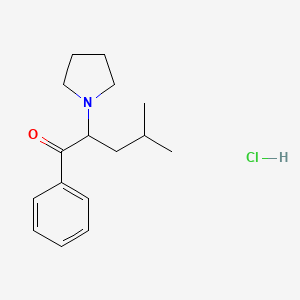


![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
